rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride
Description
rac-[(1R,5R)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride is a fluorinated bicyclic sulfonyl fluoride with a unique structural framework. The compound features a bicyclo[3.1.0]hexane core substituted with two fluorine atoms at the 2-position and a methanesulfonyl fluoride group at the 1-position. This configuration confers significant steric rigidity and electronic effects due to the strained bicyclic system and electron-withdrawing sulfonyl fluoride moiety. Such compounds are of interest in medicinal chemistry and materials science, particularly for applications in covalent inhibition, click chemistry, or as building blocks for fluorinated polymers .
The sulfonyl fluoride group (-SO₂F) is highly reactive toward nucleophiles, enabling selective modifications under mild conditions. The bicyclo[3.1.0]hexane scaffold further enhances stability and modulates solubility compared to linear analogs.
Properties
Molecular Formula |
C7H9F3O2S |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C7H9F3O2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
FVHOZNJCXQXQLI-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC([C@@]2([C@H]1C2)CS(=O)(=O)F)(F)F |
Canonical SMILES |
C1CC(C2(C1C2)CS(=O)(=O)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride involves several steps. One common method includes the reaction of a bicyclic precursor with a fluorinating agent to introduce the fluorine atoms. The methanesulfonyl fluoride group is then added through a sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atoms and methanesulfonyl fluoride group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Sulfonyl Fluorides
Compounds such as [1,1,2,2-tetrafluoroethanesulfonyl fluoride] (CAS 2127-74-4) share the sulfonyl fluoride functional group but lack the bicyclic framework. These linear analogs exhibit higher conformational flexibility and lower steric hindrance, leading to faster reaction kinetics in nucleophilic substitutions. However, they may suffer from reduced metabolic stability in biological systems compared to the bicyclic derivative .
| Property | Target Compound | 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride |
|---|---|---|
| Molecular Weight | ~210 g/mol | ~182 g/mol |
| Core Structure | Bicyclo[3.1.0]hexane | Linear ethane |
| Fluorine Substitution | 2,2-difluoro | 1,1,2,2-tetrafluoro |
| Reactivity with Nucleophiles | Moderate | High |
| Stability | High (rigid core) | Moderate |
Cyclopropane-Based Sulfonyl Chlorides
[rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride] (CAS 2227879-98-1) features a cyclopropane ring instead of bicyclo[3.1.0]hexane. The cyclopropane’s inherent ring strain increases reactivity, while the fluoromethyl group introduces polarizability.
Fluorinated Cyclohexane Derivatives
Compounds like [rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride] () share fluorine substitution but replace the sulfonyl fluoride with an amino-alcohol group. Such derivatives are tailored for hydrogen-bonding interactions in drug design, whereas the sulfonyl fluoride in the target compound is optimized for electrophilic reactivity. The bicyclo[3.1.0]hexane core also imposes greater conformational restriction than cyclohexane, limiting undesired rotational isomerism .
Bicyclo[3.1.0]hexane Derivatives with Alternate Substituents
For example, [rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate] (CAS 2803855-63-0) retains the bicyclic core but substitutes the sulfonyl fluoride with a bromine atom and ester group. Bromine serves as a leaving group in cross-coupling reactions, whereas the sulfonyl fluoride enables covalent bond formation with biological targets (e.g., serine proteases). The ester group in the analog may limit stability under basic conditions compared to the sulfonyl fluoride’s robustness .
Biological Activity
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride (CAS No. 2763927-22-4) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound.
The compound has the following chemical characteristics:
- Molecular Formula : CHFOS
- Molecular Weight : 214 Da
- LogP : 0.97
- Polar Surface Area : 34 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 0
Biological Activity Overview
Research indicates that this compound may possess various biological activities due to the presence of the methanesulfonyl fluoride group and the difluorinated bicyclic structure. These characteristics are known to influence a compound's interaction with biological targets.
Binding Affinities
Preliminary studies suggest that similar fluorinated compounds exhibit weak binding affinities at dopamine D2 and serotonin 5-HT2 receptors, which are critical targets in neuropharmacology. For instance, related compounds have shown affinities in the micromolar range for these receptors, indicating potential for further exploration in neurological contexts .
Study 1: Neuropharmacological Potential
A study examining a series of fluorinated derivatives indicated that modifications similar to those found in this compound could lead to varying degrees of receptor binding and biological activity. Notably, compounds with fluorinated moieties often demonstrate altered pharmacokinetics and enhanced metabolic stability .
Study 2: Material Science Applications
The unique properties of fluorinated compounds suggest potential applications beyond medicinal chemistry. The bicyclic structure may provide enhanced thermal and chemical stability, making it suitable for material science applications such as electronics and specialty polymers .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Binding Affinity (Dopamine D1) | Binding Affinity (Serotonin 5-HT2) |
|---|---|---|---|---|
| rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride | 2763927-22-4 | 214 Da | Unknown | Unknown |
| SCH 38548 | N/A | N/A | 0.53 nM | Micromolar range |
| N-(3-18F-fluoropropyl)SCH 38548 | N/A | N/A | Specific uptake noted | Selective uptake in striata |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride, and how do reaction conditions influence stereoselectivity?
- Answer : Synthesis typically involves bicyclic precursor functionalization. For sulfonyl fluoride installation, methods include reacting sulfonyl chloride intermediates with fluoride sources (e.g., KF/NaF) under anhydrous conditions. Temperature control (0–25°C) and solvent choice (e.g., THF, DMF) are critical to minimize side reactions and preserve stereochemistry. For bicyclo[3.1.0]hexane derivatives, cyclopropanation strategies with transition-metal catalysts (e.g., Rh, Cu) are employed to construct the strained ring system . Stereoselectivity is enhanced by chiral auxiliaries or asymmetric catalysis, as seen in related azabicyclo systems .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Answer : High-resolution ¹H/¹⁹F NMR is essential for resolving diastereotopic protons and fluorine environments. X-ray crystallography provides definitive stereochemical assignment of the bicyclo scaffold. Vibrational circular dichroism (VCD) or electronic CD can distinguish enantiomers in chiral resolutions. For example, ¹H NMR coupling constants in bicyclo[3.1.0] systems reveal ring strain and substituent orientation .
Q. What are the primary challenges in achieving high enantiomeric purity during the synthesis of this compound?
- Answer : Key challenges include:
- Ring strain : The bicyclo[3.1.0]hexane core imposes steric constraints, complicating stereocontrol during cyclopropanation.
- Fluorine introduction : Electrophilic fluorination may lead to racemization; nucleophilic routes (e.g., DAST) require precise stoichiometry.
- Sulfonyl fluoride stability : Hydrolytic sensitivity necessitates inert conditions (e.g., dry solvents, low humidity).
Mitigation involves chiral ligands (e.g., BINAP) for asymmetric catalysis and kinetic resolution post-synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl fluoride-containing bicyclic compounds?
- Answer : Discrepancies often arise from assay variability (e.g., enzyme source, buffer pH) or off-target effects. Strategies include:
- Standardized assays : Use recombinant enzymes under controlled conditions (pH 7.4, 25°C) to compare inhibitory potency (IC₅₀).
- Covalent binding validation : Employ mass spectrometry to confirm target engagement and quantify adduct formation.
- Structural studies : X-ray crystallography or cryo-EM reveals binding modes and explains stereochemical preferences .
Q. What strategies optimize the electrophilic reactivity of the sulfonyl fluoride group in bicyclo[3.1.0]hexane derivatives for targeted covalent inhibition?
- Answer : Optimization involves:
- Electronic tuning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonyl fluoride electrophilicity.
- Proximity effects : Conformational rigidity of the bicyclo scaffold positions the sulfonyl fluoride near nucleophilic residues (e.g., lysine, tyrosine).
- Protecting groups : Transient protection (e.g., silyl ethers) during synthesis preserves reactivity until target exposure.
Kinetic studies (e.g., stop-flow fluorimetry) quantify reaction rates with biological thiols .
Q. How does the bicyclo[3.1.0]hexane scaffold influence the metabolic stability and pharmacokinetic properties of sulfonyl fluoride-based inhibitors?
- Answer : The scaffold’s rigidity reduces cytochrome P450-mediated oxidation, enhancing metabolic stability. Pharmacokinetic studies in murine models show prolonged half-life (>6 hr) compared to acyclic analogs. Computational docking (e.g., molecular dynamics) predicts improved membrane permeability due to reduced polarity. However, steric bulk may limit blood-brain barrier penetration, requiring prodrug strategies for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
